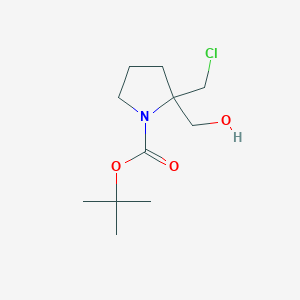

Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

描述

Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and two distinct substituents: a chloromethyl and a hydroxymethyl group at the 2-position of the pyrrolidine ring. This dual functionality enables versatile reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical applications where selective derivatization is critical. The compound is commercially available (e.g., from CymitQuimica) in various quantities, with prices ranging from €205 for 100 mg to €622 for 500 mg .

属性

IUPAC Name |

tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO3/c1-10(2,3)16-9(15)13-6-4-5-11(13,7-12)8-14/h14H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRYBJJGDDLNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CO)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry Applications

- Drug Development : Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for the development of bioactive molecules.

- Antiviral Agents : Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. The chloromethyl group in this compound can facilitate the introduction of other functional groups that enhance antiviral activity, making it a candidate for further investigation in antiviral drug design.

- Enzyme Inhibitors : The structural features of this compound allow it to interact with biological targets, including enzymes. Studies have suggested that modifications to the pyrrolidine moiety can lead to potent enzyme inhibitors, which are crucial in treating various diseases.

Organic Synthesis Applications

- Synthesis of Amino Acids : this compound can be utilized in the synthesis of amino acid derivatives. The carboxylate group serves as a functional handle for further transformations, enabling the creation of complex amino acid structures.

- Formation of Chiral Centers : The compound can be employed in asymmetric synthesis to create chiral centers, which are essential for the production of enantiomerically pure compounds used in pharmaceuticals and agrochemicals.

- Polymer Chemistry : Its reactive groups allow for incorporation into polymer matrices, potentially enhancing the properties of materials such as toughness and thermal stability.

Materials Science Applications

- Coatings and Adhesives : Due to its chemical reactivity, this compound can be used in formulating coatings and adhesives with improved adhesion properties and resistance to environmental factors.

- Nanocomposites : The compound's ability to interact with nanoparticles can lead to the development of nanocomposite materials with enhanced mechanical and thermal properties.

Case Study 1: Antiviral Drug Development

A recent study explored the synthesis of pyrrolidine derivatives based on this compound. These derivatives were tested against viral strains and demonstrated significant antiviral activity, showcasing the potential application of this compound in developing new antiviral therapies.

Case Study 2: Chiral Synthesis

Research conducted on asymmetric synthesis using this compound revealed its effectiveness in producing chiral amino acids with high enantiomeric excess. This application is crucial for pharmaceutical development where chirality plays a vital role in drug efficacy and safety.

作用机制

The compound exerts its effects through its functional groups, which interact with various molecular targets. The pyrrolidine ring can act as a ligand for metal ions, while the chloromethyl and hydroxymethyl groups can participate in chemical reactions that modify biological molecules. The exact mechanism depends on the specific application and the molecular environment.

相似化合物的比较

Comparison with Similar Compounds

The compound’s unique combination of chloromethyl and hydroxymethyl groups distinguishes it from structurally related pyrrolidine derivatives. Below is a detailed comparison with analogous compounds, emphasizing substituent effects, reactivity, and applications:

Table 1: Key Structural and Functional Comparisons

*Estimated based on formula C11H20ClNO3.

Key Observations:

Reactivity :

- The chloromethyl group in the target compound enables nucleophilic substitutions (e.g., with amines or thiols), while the hydroxymethyl group offers opportunities for oxidation to carboxylic acids or coupling via ester/ether formation. This dual functionality is absent in analogs like the mesyl- or phthalimide-protected derivatives .

- In contrast, fluoro-substituted pyrrolidines () prioritize metabolic stability and hydrogen-bonding interactions, making them more suited for direct pharmacological use .

Synthetic Utility :

- The target compound’s unprotected hydroxymethyl group eliminates the need for deprotection steps required in analogs like the phthalimide derivative (), streamlining synthesis .

- Compared to chloroacetyl-substituted analogs (), the chloromethyl group offers simpler substitution pathways without competing electrophilic sites .

Applications: The compound’s commercial availability () contrasts with discontinued analogs like tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate (), highlighting its reliability as a building block .

Data Tables

Table 2: Comparative Physicochemical Properties

生物活性

Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 1415564-60-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, potential therapeutic uses, and relevant case studies.

Molecular Formula: C11H20ClNO3

Molecular Weight: 249.74 g/mol

IUPAC Name: tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate

Purity: Typically around 95% .

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in biological systems. Preliminary studies suggest that the compound may function as a modulator of certain signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The presence of the chloromethyl group is believed to enhance its reactivity and binding affinity to target proteins, while the hydroxymethyl group may contribute to its solubility and bioavailability. The pyrrolidine ring structure is essential for maintaining the compound's conformational stability, which is necessary for effective receptor interaction.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, related pyrrolidine derivatives have shown significant efficacy against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231). In vitro assays indicated that these compounds could reduce cell viability by up to 55% at concentrations around 10 μM .

Neuroprotective Effects

There is emerging evidence suggesting that similar compounds may exhibit neuroprotective properties. For example, certain derivatives have been studied for their ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

Case Studies

A notable case study involved the evaluation of a related compound's effects on pancreatic cancer models. The study demonstrated that treatment with a pyrrolidine-based antagonist led to significant tumor reduction in vivo, showcasing the potential application of these compounds in oncology .

| Study | Cell Line/Model | Treatment Concentration | Effect Observed |

|---|---|---|---|

| Study A | MDA-MB-231 | 10 μM | 55% viability reduction after 3 days |

| Study B | Pancreatic Cancer | 20 mg/kg (in vivo) | Significant tumor size reduction |

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. The compound is classified with hazard statements indicating potential skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile.

化学反应分析

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution under various conditions, enabling functional group interconversion.

Oxidation and Reduction Reactions

The hydroxymethyl group can be oxidized or reduced, while the chloromethyl group influences reaction pathways.

Protection/Deprotection Strategies

The tert-butyl carbamate (Boc) group and hydroxymethyl moiety allow orthogonal protection.

Intramolecular Cyclization

Proximity of functional groups enables cyclization to form heterocycles.

Comparative Reactivity with Structural Analogs

A comparison with related compounds highlights the unique reactivity of this molecule:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。